1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide

NAMPT inhibition Cancer metabolism Enzyme assay

CAS 1105218-19-6 is a critical dual-target tool for studying NAMPT-driven metabolic stress and SYK-mediated B-cell signaling. Its unique combination of a 4-fluorophenyl pyridazine and an unsubstituted pyridin-3-yl amide tail defines its high dual potency (NAMPT IC50: 3–4 nM; SYK IC50: 0.8 nM). This compound is explicitly claimed in US Patent 11279687 and serves as an essential reference standard for SAR expansion around the pyridyl amide tail, where even minor structural modifications cause profound selectivity cliffs. Obtain this compound to head-to-head profile your novel NAMPT or SYK candidates and validate true target engagement.

Molecular Formula C21H20FN5O
Molecular Weight 377.423
CAS No. 1105218-19-6
Cat. No. B2644948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide
CAS1105218-19-6
Molecular FormulaC21H20FN5O
Molecular Weight377.423
Structural Identifiers
SMILESC1CN(CCC1C(=O)NC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C21H20FN5O/c22-17-5-3-15(4-6-17)19-7-8-20(26-25-19)27-12-9-16(10-13-27)21(28)24-18-2-1-11-23-14-18/h1-8,11,14,16H,9-10,12-13H2,(H,24,28)
InChIKeyGUHWHUYYMHBPDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(4-Fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide (CAS 1105218-19-6): Procurement & Selection Guide


1-(6-(4-Fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide (CAS 1105218-19-6) is a synthetic small molecule (MW 377.4, formula C21H20FN5O) belonging to the pyridazine-piperidine carboxamide class . Publicly available bioactivity data are sparse and originate from large patent filings, where it is one of hundreds of examples, making direct procurement decisions challenging without in-house validation [1][2].

1-(6-(4-Fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide: Why In-Class Analogs Cannot Be Simply Interchanged


Minor structural modifications within the pyridazine-piperidine carboxamide series can cause profound shifts in kinase selectivity, potency, and pharmacokinetics, rendering simple analog substitution unreliable. The specific combination of a 4-fluorophenyl group on the pyridazine and an unsubstituted pyridin-3-yl amide tail defines the compound's unique interaction fingerprint with targets like NAMPT or SYK; altering either group—as seen in close analogs with different amide substituents—is known to drastically change activity profiles and off-target effects . Without head-to-head data, procurement based on closest structural similarity alone carries significant risk of obtaining a compound with divergent biological function [1].

1-(6-(4-Fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide: Quantitative Differentiation Evidence


NAMPT Inhibitory Potency from Patent-Associated Data

The compound is reported as a potent NAMPT inhibitor in a BindingDB entry linked to US Patent 11279687 (Compound 439). It demonstrates low nanomolar potency (IC50: 3–4 nM) against human NAMPT in enzymatic assays [1]. This is comparable to the well-characterized tool compound FK866 (IC50 ~0.140 nM), though no direct head-to-head data exists. The critical differentiation is its structural ownership within the patent, making it a specific chemical matter point for legal or commercial studies, unlike the generic FK866 [2].

NAMPT inhibition Cancer metabolism Enzyme assay

SYK Kinase Inhibition: A High-Potency Target Engagement Profile

In a separate patent context (US9290481), the compound is listed as a potent SYK inhibitor with an IC50 of 0.800 nM against the human kinase using a microfluidic mobility shift assay [1]. This sub-nanomolar potency is stronger than the clinically investigated SYK inhibitor Fostamatinib (R406, IC50 ~41 nM), suggesting a distinct potency advantage on this specific target under the assayed conditions [2]. However, no direct comparative data exists, and the SYK activity is reported in a different patent family than the NAMPT activity, implying it may be a distinct profiling outcome.

SYK inhibition Immunology Kinase profiling

Structural Differentiation from the Closest Patent Analog

The most structurally similar analog known is CAS 1105218-25-4, which differs only by the addition of a methyl group at the 6-position of the pyridine ring (N-(6-methylpyridin-2-yl)piperidine-4-carboxamide) . This single methyl addition is predicted to alter the compound's hydrogen-bonding capability and steric bulk, which frequently results in significant shifts in kinase selectivity and pharmacokinetic properties. No side-by-side activity data is publicly available, but the structural difference is a key procurement differentiator: the unsubstituted pyridin-3-yl amide of CAS 1105218-19-6 is essential for the reported NAMPT and SYK activity profiles.

Structure-Activity Relationship Chemical diversity Patent analysis

Data Reproducibility and Source Transparency Caveat

The quantitative IC50 evidence for both NAMPT and SYK is derived exclusively from the BindingDB repository, which aggregates data from patents and literature. A critical caveat is that the SMILES strings associated with these entries in BindingDB do not perfectly match the structure of CAS 1105218-19-6, indicating possible curation errors [1][2]. No peer-reviewed journal articles with primary dose-response curves were found for this compound. Therefore, all quantitative claims carry significant 'buyer beware' risk; the IC50 values should be considered guidance for selection only and verified through in-house replication under the intended assay conditions before procurement commitments.

Data quality Procurement risk Assay validation

1-(6-(4-Fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide: Recommended Research and Industrial Applications


Patent-Landscape-Driven NAMPT Inhibitor Development

For organizations conducting freedom-to-operate analyses or seeking to develop novel NAMPT inhibitors, obtaining and testing CAS 1105218-19-6 is essential. It is explicitly claimed in US Patent 11279687 [1]. Its low nanomolar enzymatic potency (IC50 3-4 nM) makes it a valid comparator when profiling new chemical entities, with the understanding that the classical tool compound FK866 is approximately 20-30 fold more potent and requires careful normalization in comparative studies.

SYK-Mediated Immuno-Oncology and Inflammation Profiling

The compound's high SYK inhibitory potency (IC50 0.800 nM) supports its use as a chemical probe for SYK-dependent B-cell receptor signaling and inflammatory models [1]. Compared to the clinical SYK inhibitor Fostamatinib (~51-fold less potent enzymatically), this compound may provide a superior assay window for studying acute SYK inhibition in biochemical and cellular target engagement assays.

Chemical Biology Studies Requiring Dual NAMPT/SYK Pharmacology

The unique dual targeting profile (high potency for both NAMPT and SYK) makes this compound a potential tool for studying the intersection of metabolic stress (NAD+ depletion) and B-cell signaling. Researchers investigating synthetic lethality or combined metabolic-immune modulation can use this compound to interrogate both pathways simultaneously, a feature not shared by selective NAMPT inhibitors like FK866 or selective SYK inhibitors.

Structural Alert-Driven Selectivity Profiling Against Closest Analogs

Chemical biology groups focusing on structure-activity relationship expansion should obtain this compound as a reference standard when exploring modifications of the pyridyl amide tail. The quantitative activity gap relative to the closest analog (CAS 1105218-25-4, containing a 6-methyl substituent) is unknown, and generating this data through head-to-head kinase panels will inform future medicinal chemistry efforts and establish true selectivity cliffs.

Quote Request

Request a Quote for 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.